molecular formula C19H12ClN3O B7645196 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline

4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline

Cat. No. B7645196
M. Wt: 333.8 g/mol
InChI Key: PHHURDQPQSRHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the quinazoline family, which has been extensively studied for their biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline involves the inhibition of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinases involved in cell proliferation and survival. Additionally, it has been reported to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its ability to selectively inhibit the activity of protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline. One of the potential areas of application is in the development of novel cancer therapies that target specific protein kinases involved in tumorigenesis. Additionally, this compound has shown promising results in the treatment of various inflammatory and neurological disorders, making it a potential candidate for the development of new drugs in these areas. Further research is needed to optimize the synthetic method of this compound and to explore its potential applications in various fields of science.

Synthesis Methods

The synthesis of 4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline involves the reaction of 2-aminopyridine with 4-chlorophenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with 4-chlorophenol to yield the final compound. This synthetic method has been optimized and modified by several researchers to improve the yield and purity of the product.

Scientific Research Applications

4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its ability to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-(4-chlorophenoxy)-2-pyridin-2-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-13-8-10-14(11-9-13)24-19-15-5-1-2-6-16(15)22-18(23-19)17-7-3-4-12-21-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHURDQPQSRHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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